cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
Overview
Description
Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced through oxidation reactions, often involving reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation and oxidation processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Nitro-cyclohexene derivatives.
Reduction: Cyclohexanol, cyclohexanone.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in studies involving protein modification and labeling.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Explored for its potential therapeutic properties in treating certain medical conditions.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Material Science:
Mechanism of Action
The mechanism of action of cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Cis-6-Amino-cyclohex-3-enecarboxylic acid: Similar structure but without the hydrochloride group.
(±)-Cis-6-(Boc-amino)-3-cyclohexene-1-carboxylic acid: Contains a Boc-protected amino group.
Uniqueness:
Hydrochloride Group: The presence of the hydrochloride group in cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride enhances its solubility in water, making it more suitable for aqueous reactions and biological studies.
Structural Properties: The cis-configuration and the specific placement of the amino and carboxylic acid groups confer unique reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHDHWPTTVQSN-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-56-5 | |
Record name | cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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